molecular formula C9H13NO2 B13664882 4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one

4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one

Cat. No.: B13664882
M. Wt: 167.20 g/mol
InChI Key: OBUGXPZBLVAMST-UHFFFAOYSA-N
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Description

4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (80-150°C)

    Catalysts: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride

    Solvents: Polar solvents like ethanol or acetic acid

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction may produce various hydrogenated quinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound and its derivatives have shown promise in various studies. They may exhibit antimicrobial, antiviral, and anticancer activities, making them valuable in drug discovery and development.

Medicine

In medicine, this compound derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the hydroxyl and hydrogenated features.

    4-Hydroxyquinoline: Similar but without the hydrogenated ring system.

    Hexahydroquinoline: Similar but without the hydroxyl group.

Uniqueness

4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one is unique due to its combination of a hydroxyl group and a partially hydrogenated quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-hydroxy-4a,5,6,7,8,8a-hexahydro-1H-quinolin-2-one

InChI

InChI=1S/C9H13NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h5-7,11H,1-4H2,(H,10,12)

InChI Key

OBUGXPZBLVAMST-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=CC(=O)N2)O

Origin of Product

United States

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